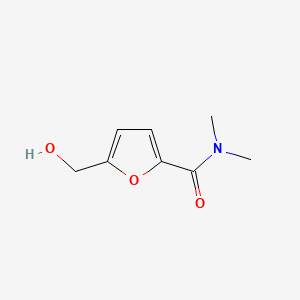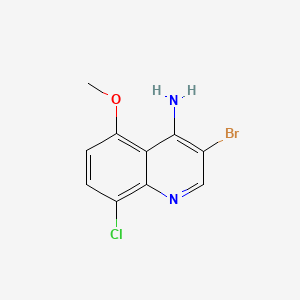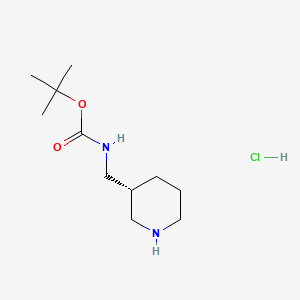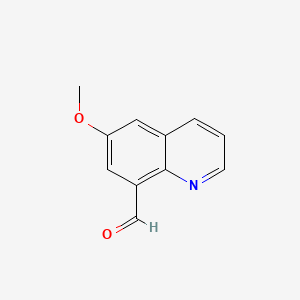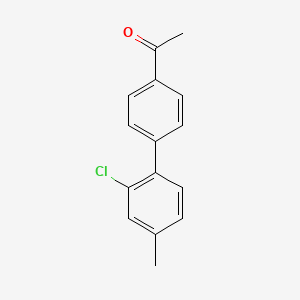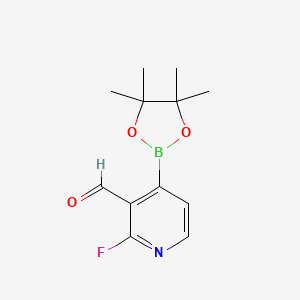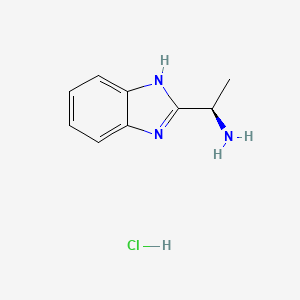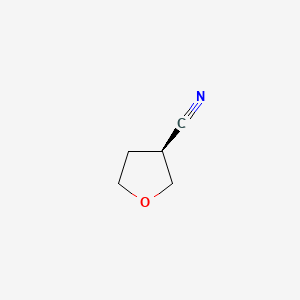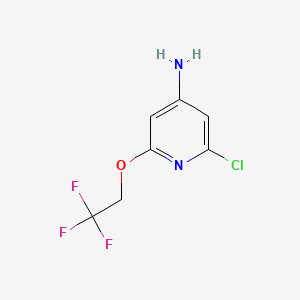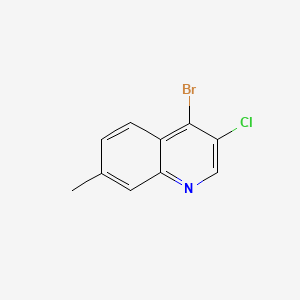
6β-Hydroxyandrosterone (available to WADA laboratories only)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6β-Hydroxyandrosterone is a metabolite of testosterone, primarily used in doping control studies. It is an endogenous anabolic androgenic steroid that plays a significant role in the detection of testosterone misuse. This compound is particularly notable for its resistance to enzymatic hydrolysis, making it a valuable marker in anti-doping tests .
Mechanism of Action
Target of Action
6β-Hydroxyandrosterone is a metabolite of testosterone . The primary targets of this compound are the same as those of testosterone, which include androgen receptors that regulate gene transcription . These receptors play a crucial role in maintaining sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism .
Mode of Action
6β-Hydroxyandrosterone interacts with its targets in a similar manner to testosterone. It binds to androgen receptors, which then regulate nuclear receptor gene transcription . This interaction results in changes in the expression of genes regulated by these receptors, influencing various physiological processes.
Biochemical Pathways
6β-Hydroxyandrosterone is involved in the metabolic pathways of testosterone. Testosterone is converted to 5α-dihydrotestosterone and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively . 6β-Hydroxyandrosterone is a product of these metabolic transformations. It is also known to be part of the “backdoor pathway” of androgen synthesis .
Pharmacokinetics
It is known that steroidal hormones like 6β-hydroxyandrosterone typically undergo extensive metabolic functionalization (phase i) and conjugation (phase ii) before excretion in urine .
Result of Action
The molecular and cellular effects of 6β-Hydroxyandrosterone’s action are likely to be similar to those of testosterone, given that it is a metabolite of testosterone. These effects include the regulation of sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism . It may also have neuroprotective effects in motoneurons, including supporting cell survival, axonal regeneration, and dendritic maintenance .
Action Environment
The action, efficacy, and stability of 6β-Hydroxyandrosterone can be influenced by various environmental factors. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of plant secondary metabolites
Biochemical Analysis
Biochemical Properties
6β-Hydroxyandrosterone plays a significant role in biochemical reactions as a metabolite of testosterone. It interacts with various enzymes, including CYP3A4 and CYP3A5, which are responsible for its formation . These enzymes mediate the metabolism of both xenobiotics and endobiotics, including steroid hormones . The interactions between 6β-Hydroxyandrosterone and these enzymes are crucial for understanding its metabolic pathways and potential effects on the body.
Cellular Effects
6β-Hydroxyandrosterone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect vascular reactivity, endothelial function, and oxidative stress in male mice . These effects suggest that 6β-Hydroxyandrosterone may play a role in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 6β-Hydroxyandrosterone involves its interactions with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . These interactions lead to the hydroxylation of testosterone, resulting in the formation of 6β-Hydroxyandrosterone. This compound may also interact with other biomolecules, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6β-Hydroxyandrosterone can change over time. Studies have shown that this compound is relatively stable and resistant to enzymatic hydrolysis
Dosage Effects in Animal Models
The effects of 6β-Hydroxyandrosterone vary with different dosages in animal models. High doses of this compound have been associated with increased vascular reactivity and oxidative stress in male mice . These findings suggest that dosage is a critical factor in determining the physiological effects of 6β-Hydroxyandrosterone.
Metabolic Pathways
6β-Hydroxyandrosterone is involved in several metabolic pathways, primarily through its formation by CYP3A4 and CYP3A5 . These enzymes hydroxylate testosterone, leading to the production of 6β-Hydroxyandrosterone. This compound may also interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6β-Hydroxyandrosterone within cells and tissues involve interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function .
Subcellular Localization
6β-Hydroxyandrosterone’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6β-Hydroxyandrosterone involves the stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton. A mild Schmidt trichloroacetimidate glycosylation strategy is employed to achieve this . The synthesis process is designed to produce high-purity reference materials necessary for accurate doping control analysis .
Industrial Production Methods: While specific industrial production methods for 6β-Hydroxyandrosterone are not widely documented, the synthesis typically involves advanced organic chemistry techniques to ensure the compound’s purity and efficacy for research and testing purposes .
Chemical Reactions Analysis
Types of Reactions: 6β-Hydroxyandrosterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and detection in biological samples .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups
Major Products Formed: The major products formed from these reactions include glucuronide conjugates, which are essential for the compound’s detection in doping control studies .
Scientific Research Applications
6β-Hydroxyandrosterone has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the detection of testosterone misuse
Biology: The compound helps in understanding the metabolic pathways of testosterone and its derivatives
Medicine: It aids in the development of therapeutic strategies for conditions related to androgenic anabolic steroids
Industry: The compound is crucial for anti-doping laboratories to ensure fair play in sports
Comparison with Similar Compounds
6β-Hydroxyetiocholanolone: Another metabolite of testosterone used in doping control
Epiboldenone Sulfate: A sulfate metabolite useful for detecting boldenone misuse.
17β-Methyl-5β-Androstane-3α,17α-Diol 3α-Sulfate: A sulfate metabolite aiding in the detection of methyltestosterone misuse.
Uniqueness: 6β-Hydroxyandrosterone is unique due to its resistance to enzymatic hydrolysis, making it a more reliable marker for testosterone misuse compared to other metabolites .
Properties
CAS No. |
152886-16-3 |
|---|---|
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
IUPAC Name |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
InChI Key |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
Synonyms |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


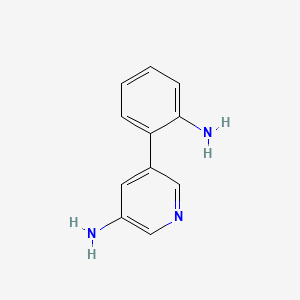
![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)
![t-Butyl N-[3-(butane-1-sulfonyl)phenyl]carbamate](/img/structure/B595278.png)
